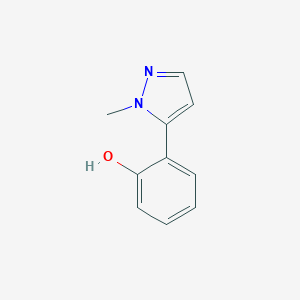

2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEELFJDEGWFUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420818 | |

| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123532-22-9 | |

| Record name | 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 1 Methyl 1h Pyrazol 5 Yl Phenol and Its Derivatives

Classical Synthetic Approaches to Pyrazolylphenols

Traditional methods for synthesizing the pyrazole (B372694) core of pyrazolylphenols primarily rely on cyclization and condensation reactions. These well-established routes are foundational in heterocyclic chemistry.

Cyclization Reactions for Pyrazole Ring Construction

The construction of the pyrazole ring is a key step in the synthesis of pyrazolylphenols. Cyclization reactions are a cornerstone of this process, typically involving the reaction of a compound containing a 1,3-dicarbonyl moiety or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.com A common strategy involves the [3+2] cycloaddition of diazo compounds with alkynes. mdpi.com

For the synthesis of a substituted pyrazole like 2-(1-methyl-1H-pyrazol-5-yl)phenol, a suitable starting material would be a 1,3-dicarbonyl compound that can react with methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring. beilstein-journals.org The regioselectivity of this reaction, determining the position of the methyl group on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound.

Another classical approach is the reaction of α,β-unsaturated carbonyl compounds with hydrazines. This method, known as the Knorr pyrazole synthesis, is a versatile tool for creating a variety of pyrazole derivatives. The reaction of an α,β-unsaturated ketone or aldehyde with methylhydrazine would lead to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.

A variety of catalysts can be employed to facilitate these cyclization reactions. For instance, the use of p-toluenesulfonic acid (p-TSA) has been shown to promote the cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones to produce N-sulfonyl pyrazoles. sci-hub.se Similarly, iodine-promoted cascade reactions involving 1,3-dicarbonyl compounds and thiohydrazides provide an efficient route to functionalized pyrazoles. mdpi.com

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| 1,3-Dicarbonyl Compound | Methylhydrazine | 1-Methylpyrazole | beilstein-journals.org |

| α,β-Unsaturated Carbonyl Compound | Methylhydrazine | 1-Methylpyrazoline (oxidized to pyrazole) | nih.gov |

| N,N-Dimethyl Enaminone | Sulfonyl Hydrazine | N-Sulfonyl Pyrazole | sci-hub.se |

| 1,3-Dicarbonyl Compound | Oxamic Acid Thiohydrazide | Functionalized Pyrazole | mdpi.com |

Condensation Reactions in Pyrazole Skeleton Assembly

Condensation reactions are integral to the assembly of the pyrazole skeleton, often preceding the final cyclization step. A prominent example is the Knoevenagel condensation, which can be used to generate key intermediates for pyrazole synthesis. beilstein-journals.org For instance, the reaction between a β-ketoester and a hydrazine can form a hydrazone, which then undergoes intramolecular Knoevenagel condensation to yield a pyrazole. beilstein-journals.org

The Vilsmeier-Haack reaction is another classical condensation method used to introduce a formyl group onto a reactive species, which can then be a precursor for pyrazole synthesis. researchgate.net For example, the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of a pyrazole-4-carbaldehyde. nih.gov

Multicomponent reactions (MCRs) that involve a series of condensation and cyclization steps in a single pot are also a feature of classical pyrazole synthesis. These reactions offer the advantage of building molecular complexity in a convergent manner. For example, a pseudo-five-component synthesis of tris(pyrazolyl)methanes has been reported, where a β-ketoester and a hydrazine first form a pyrazolone (B3327878). This pyrazolone then participates in both a Knoevenagel condensation and a Michael addition to construct the final product. beilstein-journals.org

| Reaction Type | Key Reagents | Intermediate/Product | Reference |

| Knoevenagel Condensation | β-Ketoester, Hydrazine | Hydrazone, then Pyrazole | beilstein-journals.org |

| Vilsmeier-Haack Reaction | Hydrazone, POCl₃, DMF | Pyrazole-4-carbaldehyde | researchgate.netnih.gov |

| Multicomponent Reaction | β-Ketoester, Hydrazine, Aldehyde | Tris(pyrazolyl)methane | beilstein-journals.org |

Modern Synthetic Techniques for Pyrazolylphenols

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and sustainable methods. This has led to the application of modern techniques in the synthesis of pyrazolylphenols, aiming to reduce reaction times, energy consumption, and the use of hazardous solvents. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govnih.gov

In the context of pyrazole synthesis, microwave irradiation has been successfully employed for the cyclization of chalcones with hydrazine hydrate (B1144303) to produce pyrazole derivatives. nih.gov One-pot microwave-assisted synthesis of novel pyrazole derivatives has been achieved by reacting phenyl hydrazine with 2,5-dibromo-3-thiophenecarbaldehyde in a mixture of ethanol (B145695) and acetic acid. dergipark.org.tr The reaction, conducted at 100°C under microwave irradiation, was completed in just seven minutes. dergipark.org.tr Another example involves the microwave-assisted synthesis of pyrazole derivatives from substituted benzaldehyde, ethyl-3-oxobutanoate, and phenylhydrazine (B124118) in water at room temperature, with a reaction time of 20 minutes. dergipark.org.tr

Solvent-Free Methodologies in Pyrazolylphenol Synthesis

Solvent-free, or solid-state, reactions are a key aspect of green chemistry, as they eliminate the need for potentially toxic and volatile organic solvents. nih.gov These reactions are often carried out by grinding the reactants together, sometimes with the aid of a catalyst, in a mortar and pestle or a ball mill. researchgate.net

The synthesis of NH-pyrazoles has been achieved by grinding reactants, demonstrating the feasibility of this solvent-free approach. researchgate.net A specific example is the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) by grinding 4-chlorophenyl hydrazine and methyl acrylate (B77674) with a base in a ball mill. researchgate.net This mechanochemical method provides an environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net Furthermore, solvent-free microwave-assisted synthesis of pyrazole derivatives has been reported, combining the benefits of both modern techniques. researchgate.net

| Reactants | Conditions | Product | Reference |

| 4-Chlorophenyl Hydrazine, Methyl Acrylate, Base | Ball Milling | 1-(4-chlorophenyl)pyrazolidin-3-one | researchgate.net |

| Substituted bis-Chalcones, 4-Hydroxy-3-methoxybenzaldehyde | Microwave, Solvent-Free | Substituted dipyrazole | researchgate.net |

| 4-Hydroxycoumarin, Baylis-Hillman Adduct Acetates | Et₃N, Solvent-Free | 3-Benzyl-pyrano[3,2-c]pyran-2,5-diones | proquest.com |

Green Chemistry Principles Applied to Pyrazolylphenol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In pyrazolylphenol synthesis, this translates to the use of greener solvents (like water), catalysts, and energy sources. nih.govresearchgate.net

One-pot synthesis in aqueous media is a prime example of a green approach. researchgate.net For instance, the three-component condensation of phenyl hydrazine, an aldehyde, and malononitrile (B47326) using a sodium p-toluenesulfonate (NaPTS) catalyst in water provides an efficient and environmentally benign route to 5-aminopyrazole-4-carbonitriles. researchgate.net The use of water as a solvent is highly advantageous due to its availability, low cost, and non-toxic nature. researchgate.net

The use of heterogeneous catalysts, particularly magnetic nanoparticles, is another green strategy that facilitates easy separation and recycling of the catalyst, minimizing waste. researchgate.net These catalysts have been employed in the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. researchgate.net

Furthermore, the development of multicomponent reactions (MCRs) is in itself a green approach as it often leads to higher atom economy and reduces the number of synthetic steps and purification stages. researchgate.net The application of ultrasound irradiation in conjunction with aqueous media has also been shown to be an effective green protocol for pyrazole synthesis. researchgate.net

| Green Principle | Example Application | Reactants | Catalyst/Conditions | Reference |

| Use of Green Solvents | Synthesis in aqueous medium | Phenyl Hydrazine, Aldehyde, Malononitrile | NaPTS, Water | researchgate.net |

| Use of Recyclable Catalysts | One-pot synthesis with magnetic nanoparticles | Hydrazine, Ketone, Aldehyde | Nickel-based magnetic nanoparticles, Room Temperature | researchgate.net |

| Atom Economy (MCRs) | Four-component reaction | Ethyl Acetoacetate, Hydrazine Hydrate, Aldehyde, Malononitrile | Cyanuric Acid, 1-Methylimidazole, Aqueous Medium, Ultrasound | researchgate.net |

| Energy Efficiency | Ultrasound irradiation | Not specified | Not specified | researchgate.net |

Catalytic Methods in Pyrazolylphenol Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrazolylphenols. Various catalytic systems, including metal-based, enzymatic, and photocatalytic approaches, have been developed to facilitate the construction of this important heterocyclic motif.

Metal-Catalyzed Synthetic Routes

Transition-metal catalysts are instrumental in the synthesis of pyrazole derivatives. mdpi.com These methods often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives or cycloaddition reactions. nih.gov For instance, the synthesis of pyrazole derivatives has been achieved using lithium perchlorate (B79767) as a Lewis acid catalyst. mdpi.com In some cases, the reaction did not proceed without a catalyst, highlighting the essential role of the metal species. mdpi.com

Recent advancements have also focused on developing environmentally friendly procedures. One such method involves the use of a Keggin-based U-POW tetramer, which acts as a bifunctional Lewis acid-base catalyst for the condensation of hydrazines with 1,3-diketones under mild conditions. mdpi.com Furthermore, cyclometalated platinum(II) complexes have been synthesized through a two-step protocol involving an aryl-substituted pyrazole and potassium tetrachloroplatinate, followed by reaction with a pyrazole-containing 1,3-dicarbonyl ligand. mdpi.com This highlights the versatility of metal catalysts in constructing complex pyrazole-containing architectures. mdpi.com

| Catalyst | Reactants | Product Type | Reference |

| Lithium Perchlorate | Acetylacetone, 2,4-dinitrophenylhydrazine | Pyrazole derivatives | mdpi.com |

| Keggin-based U-POW tetramer | Hydrazines, 1,3-diketones | Pyrazoles | mdpi.com |

| Potassium tetrachloroplatinate(II) | 4-methyl-1-phenyl-1H-pyrazole, pyrazole-based 1,3-dicarbonyl ligand | Cyclometalated platinum(II) complex | mdpi.com |

Enzymatic Catalysis in Pyrazole Derivatization

While specific examples of enzymatic catalysis for the direct synthesis of this compound are not prevalent in the reviewed literature, the broader field of biocatalysis is increasingly being explored for the synthesis of heterocyclic compounds. Enzymes offer high selectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for organic synthesis. The principles of enzymatic catalysis are being applied to various transformations, and their future application in pyrazole derivatization holds significant promise for developing greener synthetic routes.

Photocatalysis in Pyrazolylphenol Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions. rsc.org This method offers a green and sustainable approach to synthesizing complex molecules. oaepublish.com While direct photocatalytic synthesis of this compound is not extensively documented, the principles of photocatalysis are applicable to the synthesis of various heterocyclic compounds. nih.gov Photocatalysts, which can be metallic or organic compounds, absorb light to reach an excited state and then mediate redox reactions. rsc.org This technology has been successfully used for various organic transformations and holds potential for the development of novel synthetic routes to pyrazolylphenols. rsc.org The efficiency of a photocatalyst is often linked to its ability to absorb light and the stability of the photo-generated charge carriers. mdpi.com

Multicomponent Reactions for Phenol-Pyrazole Scaffold Elaboration

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This approach offers significant advantages, including simplicity, time and energy savings, and reduced waste generation. nih.govtandfonline.com MCRs have been widely used for the synthesis of various pyrazole derivatives, including those with fused pyran rings (pyranopyrazoles). nih.govtandfonline.com

For example, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile can be catalyzed by substances like taurine (B1682933) or silicotungstic acid to produce pyrano[2,3-c]pyrazoles in high yields. nih.govtandfonline.com These reactions often proceed in environmentally friendly solvents like water or under solvent-free conditions. nih.govtandfonline.com The versatility of MCRs allows for the creation of a diverse range of substituted pyrazole scaffolds by varying the starting components. nih.gov

| Number of Components | Reactants | Catalyst | Product | Reference |

| Three | Acetylenedicarboxylate, isocyanides, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | None | Pyrano[2,3-c]pyrazole derivatives | tandfonline.com |

| Four | Ethyl acetoacetate, hydrazine hydrate, aldehydes, malononitrile | Taurine | 1,4-dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Four | Ethyl acetoacetate, hydrazine hydrate, aldehydes, malononitrile | Silicotungstic acid | Pyrano[2,3-c]pyrazoles | tandfonline.com |

| Five | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 | Substituted pyrano[2,3-c]pyrazoles | nih.gov |

Ultrasonic Irradiation in Pyrazolylphenol Synthesis

The use of ultrasonic irradiation has gained traction as a clean and efficient method in organic synthesis. researchgate.net This technique utilizes the phenomenon of acoustic cavitation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional methods. researchgate.netnih.gov Ultrasonic irradiation has been successfully applied to the synthesis of pyrazole derivatives. researchgate.net For instance, the condensation of arylaldehydes with 3-methyl-1-phenyl-5-pyrazolone can be efficiently catalyzed by an ionic liquid under ultrasonic irradiation at room temperature. researchgate.net This method offers advantages such as excellent yields, simple procedures, and mild reaction conditions. researchgate.net The application of ultrasound can also be combined with other green chemistry principles, such as the use of environmentally benign solvents or catalysts, to further enhance the sustainability of the synthetic process. nih.govmdpi.com

Advanced Functionalization and Derivatization Strategies of the this compound Core

Once the core this compound scaffold is synthesized, further functionalization and derivatization can be carried out to modify its properties and explore its potential applications. These strategies often involve targeting the reactive sites on both the pyrazole and phenol (B47542) rings.

For example, the pyrazolyl-methanol derivatives can be selectively oxidized to the corresponding carbaldehydes. nih.gov These aldehydes can then be converted into other functional groups, such as nitriles. nih.gov The resulting pyrazole-3-carbonitriles or carbothioamides can serve as key intermediates for the synthesis of more complex heterocyclic systems, such as pyrazolyl-thiazoles, through cyclocondensation reactions. nih.gov These transformations demonstrate how the initial pyrazole core can be elaborated into a wide array of derivatives with diverse functionalities.

Regioselective Introduction of Substituents on the Pyrazole Ring

The precise placement of substituents on the pyrazole ring is crucial for tuning the properties of the final compound. Regioselectivity in pyrazole synthesis is often achieved by carefully selecting the starting materials and reaction conditions.

One-pot multi-component reactions are a highly efficient strategy for constructing highly functionalized pyrazoles. For instance, a library of phenylaminopyrazoles with substituents at the 1, 3, and 4 positions of the pyrazole ring can be prepared through the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine like methylhydrazine. nih.gov This method has demonstrated high regio- and chemo-selectivity, leading to a single N¹-substituted pyrazole derivative. nih.gov The reaction proceeds through the in situ formation of a nitrilimine from a hydrazonyl chloride, which then undergoes a regioselective 1,3-dipolar cycloaddition with an enaminone.

Another powerful technique involves the reaction of N-alkylated tosylhydrazones with terminal alkynes. This approach provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity, which is a significant advantage over classical methods like the Knorr synthesis, especially when similar substituents are present. nih.gov The reaction is typically carried out using a base such as potassium tert-butoxide in a solvent like pyridine. nih.gov

The table below summarizes various substituted pyrazoles synthesized using regioselective methods.

| Starting Material 1 | Starting Material 2 | Resulting Pyrazole Derivative | Key Feature of Method |

| Active Methylene Reagent | Phenylisothiocyanate & Methylhydrazine | 3-Amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | One-pot, three-step condensation |

| N-alkylated tosylhydrazone | Terminal alkyne | 1,3,5-Trisubstituted pyrazole | Complete regioselectivity |

| Hydrazonyl chloride | Enaminone | 1,3,4,5-Tetrasubstituted pyrazole | Eliminative nitrilimine-alkene 1,3-dipolar cycloaddition |

Chemical Modifications of the Phenolic Moiety

The phenolic part of this compound offers multiple sites for chemical modification, primarily at the hydroxyl group (O-H) and the aromatic ring (C-H).

Etherification and Esterification: The hydroxyl group can be converted to an ether or an ester. Etherification can be achieved by reacting the phenol with an appropriate alkyl or alkenyl carboxylate in the presence of a carboxylic acid salt catalyst, such as those of alkali metals. google.com This process can be selective for monoetherification even in polyhydric phenols. google.com Esterification is another common modification, often carried out using acid anhydrides or acyl chlorides. mdpi.commedcraveonline.com For example, eugenol, a phenolic compound, can be esterified with caprylic acid using an enzyme catalyst like Lipozyme TLIM. medcraveonline.com These standard reactions are applicable to the phenolic group of pyrazolylphenols to yield O-alkylated or O-acylated derivatives.

Demethylation: A modification to the phenolic ring itself can involve the cleavage of a methoxy (B1213986) group to generate a hydroxyl group. For instance, a 2-[5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol derivative can be demethylated using 48% hydrogen bromide in acetic acid to yield the corresponding dihydroxyphenyl pyrazole, 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. nih.gov This demonstrates a method to introduce or reveal a phenolic hydroxyl group on a pre-existing pyrazolyl-aryl structure.

The following table details examples of modifications to the phenolic moiety.

| Starting Compound | Reagent(s) | Modification Type | Product |

| Phenol | Alkyl Carboxylate, Carboxylic Acid Salt | Etherification | Alkyl Phenyl Ether |

| Eugenol | Caprylic Acid, Lipozyme TLIM | Esterification | Eugenyl Caprylate |

| 2-[5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | HBr, Acetic Acid | Demethylation | 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol |

Formation of Schiff Bases and Azomethine Conjugates from Pyrazolylphenols

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are readily formed by the condensation of a primary amine with an aldehyde or ketone. Pyrazolylphenol derivatives can be key components in forming these conjugates, either by starting with an amino-functionalized pyrazolylphenol or a pyrazolylphenol containing an aldehyde group.

The synthesis typically involves refluxing the amine and aldehyde components in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netnih.gov For example, various 5-aminopyrazole derivatives can be reacted with different aldehydes, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde or 4-(piperidin-1-yl)benzaldehyde, to produce a wide range of pyrazole-based Schiff bases. nih.gov Similarly, pyrazole aldehydes can be condensed with various aromatic amines to yield the desired azomethine conjugates. ekb.eg A Schiff base derived from an N-phenyl-pyrazole derivative and 2-aminophenol (B121084) has also been reported. nih.gov

The table below presents examples of Schiff base formation involving pyrazole moieties.

| Pyrazole Precursor | Amine/Aldehyde Partner | Product Type |

| 5-Aminopyrazole derivatives | 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde | Bis-pyrazole Schiff base nih.gov |

| 5-Aminopyrazole derivatives | 4-(Piperidin-1-yl)benzaldehyde | Mono-pyrazole Schiff base nih.gov |

| Pyrazole aldehyde | Aromatic amines (e.g., p-toluidine) | Pyrazole-based Schiff base ekb.eg |

| N-Phenyl-pyrazole derivative | 2-Aminophenol | Pyrazole-phenol Schiff base nih.gov |

Acetylation and Alkylation Reactions of Pyrazolylphenol Derivatives

Acetylation and alkylation are fundamental reactions for modifying the pyrazolylphenol scaffold, typically targeting the nucleophilic phenolic oxygen or reactive positions on the pyrazole ring.

Acetylation: This reaction introduces an acetyl group (CH₃CO) into the molecule. It is a common strategy for protecting hydroxyl or amino groups. Acetylation of phenols is readily achieved using acetic anhydride (B1165640) or acetyl chloride, often under solvent-free conditions or with a mild base. mdpi.com A specific example is the formation of 2-(1-acetyl-3-methyl-4-nitro-1H-pyrazol-5-yl)phenol, which demonstrates that acetylation can occur on the pyrazole ring nitrogen, particularly if the ring is activated by other substituents like a nitro group. chemsynthesis.com In cases of pyrazolones, which exist in tautomeric forms, C-acylation at the C4 position can be achieved selectively using aroyl chlorides in the presence of calcium hydroxide. rsc.org

Alkylation: Alkylation involves the introduction of an alkyl group. O-alkylation of the phenolic hydroxyl group is a common modification, leading to the formation of an ether. This is typically carried out using alkyl halides or other alkylating agents under basic conditions. The etherification methods discussed previously (Section 2.3.2) are examples of O-alkylation. google.comgoogle.com

The table below provides examples of these modification reactions.

Aminomethylation Approaches to Pyrazolylphenol Compounds

Aminomethylation, most notably through the Mannich reaction, is a valuable method for introducing an aminomethyl group (-CH₂NR₂) into a molecule. wikipedia.orgbyjus.com This three-component reaction typically involves an active hydrogen-containing compound (like a phenol or a pyrazole), formaldehyde (B43269), and a primary or secondary amine. wikipedia.org

For pyrazolylphenol compounds, aminomethylation can potentially occur at two locations: the electron-rich phenolic ring (ortho to the hydroxyl group) or a reactive position on the pyrazole ring. The Mannich reaction is well-documented for pyrazol-5-one derivatives. nih.govresearchgate.net In these cases, a mixture of a pyrazolone, an aromatic amine, and formaldehyde are refluxed in ethanol to yield N-Mannich bases, where the aminomethyl group is attached to the N1 position of the pyrazole ring. nih.gov This suggests that for this compound, the most likely site for a Mannich reaction on the pyrazole ring would be the C4 position, as the N1 position is already substituted with a methyl group. Phenols themselves are excellent substrates for the Mannich reaction, typically undergoing aminomethylation at the ortho position to the hydroxyl group. researchgate.net

The following table outlines potential aminomethylation reactions.

| Substrate | Reagents | Expected Product Type |

| 3-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenylquinazolin-4(3H)-one | Amine, Formaldehyde | N-Mannich base of pyrazolone nih.gov |

| Phenol | Amine, Formaldehyde | ortho-Aminomethylated phenol researchgate.net |

| This compound | Amine, Formaldehyde | C4-Aminomethylated pyrazole or ortho-aminomethylated phenol |

Structural Elucidation and Spectroscopic Characterization of 2 1 Methyl 1h Pyrazol 5 Yl Phenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of 2-(1-methyl-1H-pyrazol-5-yl)phenol is expected to show a combination of characteristic absorption bands corresponding to its phenolic and pyrazole (B372694) components. The hydroxyl (-OH) group of the phenol (B47542) ring typically exhibits a broad stretching vibration band in the region of 3600–3400 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are anticipated in the 3100–3000 cm⁻¹ region. mdpi.com

The pyrazole ring contributes to the spectrum with its own set of characteristic vibrations. These include C=N and C=C stretching bands, which are often observed in the 1615–1570 cm⁻¹ range. mdpi.com The vibrations of the methyl group attached to the pyrazole nitrogen typically appear as asymmetric and symmetric C-H stretching modes around 2965 cm⁻¹ and 2880 cm⁻¹, respectively, with deformation modes appearing at lower wavenumbers (1465-1370 cm⁻¹). derpharmachemica.com The C-O stretching vibration of the phenolic group is expected in the 1260-1180 cm⁻¹ range. The region below 1000 cm⁻¹ contains complex vibrations, including out-of-plane (OOP) bending of the aromatic ring C-H bonds, which are indicative of the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Compound Example | Reference |

| O–H Stretch (Phenol) | ~3600–3400 (broad) | General for phenols | mdpi.com |

| C–H Stretch (Aromatic) | ~3123–3009 | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | mdpi.com |

| C–H Stretch (Methyl) | ~2993–2848 | (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | derpharmachemica.com |

| C=N, C=C Stretch (Ring) | ~1615–1570 | 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | mdpi.com |

| C–H Bend (Methyl) | ~1452–1390 | (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | derpharmachemica.com |

| C–O Stretch (Phenol) | ~1260–1180 | General for phenols | frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of this compound would provide distinct signals for each chemically non-equivalent proton. The proton of the phenolic hydroxyl group (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The four protons on the phenolic ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling between adjacent protons.

The pyrazole ring has two protons, which are expected to appear as doublets due to coupling with each other. For example, in related pyrazole derivatives, the pyrazole C4 proton can appear as a singlet or doublet depending on substitution. nih.gov The N-methyl group (N-CH₃) protons would characteristically appear as a sharp singlet, typically in the δ 3.8-4.0 ppm region, as they have no adjacent protons to couple with. mdpi.comresearchgate.net

| Proton Type | Expected Chemical Shift (δ ppm) | Splitting Pattern | Representative Data from Derivatives | Reference |

| Phenolic OH | Variable (e.g., 4.5-8.0) | Singlet (broad) | General for phenols | - |

| Aromatic CH | ~6.5–8.2 | Multiplets, dd, t | δ 7.42–7.62 (m), 8.02 (dd), 8.20 (d) | mdpi.comresearchgate.net |

| Pyrazole CH (H-3, H-4) | ~6.0–7.8 | Doublets | δ 6.27 (d), 7.65 (d) | mdpi.com |

| N-Methyl (N-CH₃) | ~3.8–4.0 | Singlet | δ 3.86-3.89 (s) | researchgate.net |

A proton-decoupled ¹³C NMR spectrum for this compound should display ten distinct signals, corresponding to the ten chemically unique carbon atoms in the molecule. The carbon atom of the phenol ring attached to the hydroxyl group (C-O) is expected to have the most downfield chemical shift among the ring carbons, typically appearing around δ 155-160 ppm. docbrown.info The other five carbons of the benzene (B151609) ring would resonate in the δ 115-140 ppm range. docbrown.infochemicalbook.com

The three carbon atoms of the pyrazole ring will have characteristic shifts. The C5 carbon, attached to the phenyl ring, would be found at a different chemical shift than the C3 and C4 carbons. In derivatives, pyrazole ring carbons appear in the range of δ 100-150 ppm. mdpi.comresearchgate.net The carbon of the N-methyl group is expected to be the most upfield signal in the spectrum, typically appearing at δ 35-40 ppm, although values as low as δ 13.8 ppm have been reported for methyl groups on a pyrazole ring. mdpi.comresearchgate.net

| Carbon Type | Expected Chemical Shift (δ ppm) | Representative Data from Derivatives | Reference |

| Phenolic C-O | ~155–160 | C1 at δ 155.6 ppm (Phenol) | docbrown.info |

| Aromatic C (ipso, ortho, meta, para) | ~115–140 | C2/6 at δ 116.1, C3/5 at δ 130.5, C4 at δ 121.7 (Phenol) | docbrown.info |

| Pyrazole C3, C4, C5 | ~100–150 | δ 104.3 (C-4), δ 144.0 (C-3/5) | researchgate.net |

| N-Methyl C | ~35–40 | δ 35-40 (Benzylic) | pdx.edu |

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For this compound (C₁₀H₁₀N₂O), the calculated monoisotopic mass is 174.0793 Da. uni.lu The mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at m/z 174. In electrospray ionization (ESI) in positive mode, a protonated molecular ion ([M+H]⁺) at m/z 175 would be prominent. uni.lu

Fragmentation patterns would involve the cleavage of the molecule's weaker bonds. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the N-methyl group, loss of a neutral carbon monoxide (CO) molecule from the phenol ring, or cleavage of the C-C bond connecting the pyrazole and phenol rings.

| Ion | Formula | Calculated m/z | Notes | Reference |

| [M+H]⁺ | C₁₀H₁₁N₂O⁺ | 175.0866 | Protonated molecule | uni.lu |

| [M]⁺• | C₁₀H₁₀N₂O⁺• | 174.0788 | Molecular ion | uni.lu |

| [M-H]⁻ | C₁₀H₉N₂O⁻ | 173.0720 | Deprotonated molecule | uni.lu |

| [M+Na]⁺ | C₁₀H₁₀N₂ONa⁺ | 197.0685 | Sodium adduct | uni.lu |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the conjugated π-electron systems within a molecule. Both the phenol and pyrazole rings are chromophores that absorb UV light. Phenol itself shows absorption maxima around 210 nm and 270 nm in a non-polar solvent. nist.gov The presence of the pyrazole substituent and the N-methyl group will influence the position and intensity of these absorption bands. In related pyrazole derivatives, strong absorption bands due to π→π* transitions are commonly observed in the UV region, for instance at approximately 255 nm. mdpi.comresearchgate.net The spectrum of this compound is expected to show one or more strong absorption bands in the 250-280 nm range, reflecting the combined electronic systems of the two aromatic rings.

| Chromophore System | Expected λ_max (nm) | Source Compound Example | Reference |

| Phenol Ring | ~270-280 | Phenol | nist.gov |

| Pyrazole Ring System | ~255 | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-... | mdpi.comresearchgate.net |

| Imidazole-Phenol System | ~340, 406 | 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations

The electronic spectrum of a molecule is influenced by its constituent chromophores. In the case of this compound, the primary chromophores are the phenol and the pyrazole rings. Phenol itself typically exhibits two absorption bands in the ultraviolet region, which are attributed to π→π* transitions. These are often referred to as the primary band (E2-band) and the secondary band (B-band). The pyrazole ring also contributes to the UV absorption. When these two rings are conjugated, as in the target molecule, shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) are expected compared to the individual parent compounds.

Detailed research findings on various derivatives of this compound, where additional functional groups are introduced, offer a window into the electronic behavior of this class of compounds. These studies often employ a combination of experimental measurements and theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to assign electronic transitions.

For instance, studies on Schiff base derivatives, such as (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol, reveal absorption bands that are a result of the extended conjugation. In one such study, an experimental absorption band around 234 nm was attributed to a typical π→π* transition in the aromatic compounds. Another absorption band was observed at 335 nm and was related to transitions involving the azomethine group (-C=N). researchgate.net

In another example, the UV-Vis spectrum of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene was recorded in ethanol (B145695) and dichloromethane. In ethanol, absorption maxima were observed at 255 nm before irradiation, and at 260 nm and 415 nm after irradiation, indicating a photochromic rearrangement. mdpi.comresearchgate.net The band at 255 nm is characteristic of the initial closed-ring isomer.

Furthermore, theoretical studies on related pyrazole derivatives, like (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, have been performed using TD-DFT. These calculations help in assigning the observed experimental absorption bands to specific electronic transitions, such as HOMO to LUMO transitions. For this particular compound, an experimental absorption maximum was recorded at 301 nm in dichloromethane. physchemres.org

The UV-Vis absorption characteristics of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have also been investigated theoretically using TD-DFT. A prominent absorption peak was predicted at approximately 251 nm, which was assigned to a π → π* transition involving the HOMO→LUMO+1 excitation. nih.gov

The following tables summarize the UV-Vis absorption data for several derivatives of pyrazolyl-phenols, providing an insight into the expected spectral behavior of this compound.

Table 1: Experimental UV-Vis Absorption Data for Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Reference(s) |

| (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol | Not Specified | ~234, 335 | researchgate.net |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (before irradiation) | Ethanol | 255 | mdpi.comresearchgate.net |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (after irradiation) | Ethanol | 260, 415 | mdpi.comresearchgate.net |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dichloromethane | 301 | physchemres.org |

Table 2: Theoretical UV-Vis Absorption Data for a Pyrazole Derivative

| Compound | Method/Basis Set | λmax (nm) | Transition | Reference |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | TD-DFT/B3LYP/6-31G(d) | ~251 | π → π* (HOMO→LUMO+1) | nih.gov |

Based on the data from these derivatives, it can be inferred that this compound would likely exhibit significant absorption in the UV region, with π→π* transitions of the conjugated aromatic system being the dominant feature. The exact position of the absorption maxima would be dependent on the solvent polarity and the specific electronic interactions between the phenol and pyrazole rings.

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol were found. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms and molecules within a crystal.

Information regarding the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, is unavailable in the absence of crystallographic studies.

The dihedral angle between the phenol (B47542) and pyrazole (B372694) rings is a key conformational parameter. However, without experimental structural data, this value cannot be discussed.

Polymorphism Studies in Pyrazolylphenol Derivatives

While polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in related pyrazolylphenol derivatives, no specific studies on the polymorphic behavior of this compound have been reported.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for predicting the properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol. Calculations are typically performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311++G(2df,2p) to ensure accurate results. nih.gov

Geometry Optimization and Equilibrium Structures

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this process would reveal crucial information about its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for a Phenol-like Moiety based on DFT Calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | ~1.39 | - |

| C-O | ~1.37 | - |

| O-H | ~0.96 | - |

| C-C-C (aromatic) | - | ~120 |

| C-O-H | - | ~109 |

Note: This table provides typical values for a phenol (B47542) moiety based on general DFT calculations and is for illustrative purposes only. Actual values for this compound would require specific calculations.

Vibrational Frequency Calculations and Spectral Assignment

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions.

For this compound, characteristic vibrational frequencies would be expected. For instance, the O-H stretching vibration of the phenolic group would appear as a distinct band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position would be sensitive to the strength of the intramolecular hydrogen bond. Other expected vibrations include C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the pyrazole (B372694) and phenol rings, and various in-plane and out-of-plane bending modes. Comparing the calculated vibrational spectrum with experimentally obtained data allows for a detailed assignment of the observed spectral bands to specific molecular motions. nih.gov

Chemical Shift Prediction and Correlation with Experimental NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

The predicted chemical shifts for this compound would provide valuable information for interpreting its experimental NMR spectra. For example, the proton of the phenolic hydroxyl group would likely appear as a downfield singlet, with its chemical shift influenced by hydrogen bonding and solvent effects. The protons on the pyrazole and phenol rings would show distinct signals, and their coupling patterns would provide information about their connectivity. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms in the two rings and the methyl group. For related pyrazole derivatives, ¹³C NMR signals for the pyrazole ring carbons have been observed at specific chemical shifts, which can serve as a reference. mdpi.com A strong correlation between the calculated and experimental NMR data would validate the computed molecular structure.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Pyrazole Compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole CH₃ | 2.43 | 13.8 |

| Pyrazole C-Cl | - | 114.4 |

| Pyrazole C=N | - | 148.8 |

| Imidazoline C=N | - | 170.4 |

Note: This data is for 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene and is provided for illustrative purposes to indicate the types of chemical shifts observed in related systems. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed over the pyrazole ring or the entire molecule. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO were found to be localized over the entire molecule, with a calculated energy gap of 5.0452 eV. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.de This analysis examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory.

Natural Atomic Charges and Electronic Distribution Analysis

The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. Natural Population Analysis (NPA), a part of the NBO analysis, calculates the natural atomic charges on each atom. uni-muenchen.de These charges provide a more chemically meaningful representation of the electron distribution than other methods like Mulliken population analysis.

For this compound, the NPA would likely show that the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring carry negative charges, while the hydrogen atom of the hydroxyl group and the carbon atoms attached to these electronegative atoms would have positive charges. This charge distribution would be crucial in determining the molecule's electrostatic potential and its interactions with other molecules. The analysis of natural atomic charges helps in identifying the electrophilic and nucleophilic sites within the molecule, further complementing the insights from FMO analysis.

Derivation of Thermodynamical Parameters

The thermodynamical properties of this compound, such as entropy (S), enthalpy (H), and Gibbs free energy (G), can be calculated using statistical thermodynamics based on the results of Density Functional Theory (DFT) calculations. These parameters are crucial for predicting the spontaneity of reactions and the stability of the compound under various conditions.

The calculated parameters typically include the standard enthalpy of formation, entropy, and heat capacity. These values are derived from the computed rotational and vibrational partition functions of the molecule. The following table presents a representative set of thermodynamical parameters that would be expected from such a calculation for a pyrazole derivative, illustrating the type of data obtained.

Table 1: Representative Calculated Thermodynamical Parameters for a Pyrazole Derivative

| Parameter | Value | Unit |

| Zero-point vibrational energy (ZPVE) | Value | kcal/mol |

| Standard Enthalpy (H°) | Value | kcal/mol |

| Standard Entropy (S°) | Value | cal/mol·K |

| Standard Gibbs Free Energy (G°) | Value | kcal/mol |

Note: The values in this table are illustrative and represent typical data for a pyrazole derivative as specific data for this compound is not published. The actual values would be obtained from specific DFT calculations on the target molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. rsc.orgnih.gov

For this compound, TD-DFT calculations, typically performed at a level of theory like B3LYP/6-311++G(d,p), can elucidate the nature of its electronic transitions. researchgate.net The presence of both a phenol and a pyrazole ring suggests that the low-energy electronic transitions will be dominated by π → π* excitations within and between these aromatic systems. The intramolecular hydrogen bond between the phenolic hydroxyl group and the pyrazole nitrogen atom can also influence the electronic structure and, consequently, the absorption spectrum.

Studies on structurally similar compounds, such as 2-(1H-pyrazol-5-yl)pyridine, have demonstrated that TD-DFT can accurately predict the absorption maxima and explain the underlying electronic transitions. acs.org For this compound, one would expect to observe strong absorption bands in the UV region corresponding to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying virtual orbitals.

Table 2: Predicted Electronic Transitions for this compound based on TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | λ₁ | f₁ | HOMO → LUMO |

| S₀ → S₂ | λ₂ | f₂ | HOMO-1 → LUMO |

| S₀ → S₃ | λ₃ | f₃ | HOMO → LUMO+1 |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a TD-DFT calculation. The specific wavelengths, oscillator strengths, and orbital contributions would need to be determined through a dedicated computational study on this compound.

Atoms in Molecules (AIM) Theory for Electron Density Topology Analysis

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density, ρ(r), to characterize chemical bonding and other molecular interactions. sapub.org AIM analysis is particularly useful for identifying and characterizing intramolecular hydrogen bonds, such as the one expected between the phenolic hydroxyl group and the pyrazole nitrogen atom in this compound.

Within the AIM framework, the presence of a bond path between a hydrogen donor and an acceptor atom, along with a bond critical point (BCP) along this path, is a necessary condition for the existence of a hydrogen bond. semanticscholar.org The properties of the electron density at the BCP provide quantitative information about the nature and strength of the interaction. researchgate.net

For the intramolecular O-H···N hydrogen bond in this compound, AIM analysis would involve locating the BCP and calculating key topological parameters. These include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)) at the BCP.

Electron Density (ρ(r)) : A higher value of ρ(r) at the BCP generally indicates a stronger hydrogen bond.

Laplacian of the Electron Density (∇²ρ(r)) : A positive value of ∇²ρ(r) is characteristic of closed-shell interactions, which includes hydrogen bonds.

Total Energy Density (H(r)) : The sign of H(r) can provide further insight into the nature of the interaction. For hydrogen bonds with some covalent character, H(r) can be negative.

Studies on other intramolecularly hydrogen-bonded systems, such as ortho-hydroxybenzaldehydes and various phenol derivatives, have successfully used AIM to quantify the strength and nature of these interactions. nih.gov Based on these studies, a set of expected AIM parameters for the intramolecular hydrogen bond in this compound can be predicted.

Table 3: Expected AIM Topological Parameters for the Intramolecular Hydrogen Bond in this compound

| Parameter | Expected Value Range | Significance |

| Electron Density, ρ(r) | 0.02 - 0.04 a.u. | Indicates the strength of the hydrogen bond. |

| Laplacian of ρ(r), ∇²ρ(r) | Positive | Characterizes the interaction as closed-shell. |

| Total Energy Density, H(r) | Slightly negative or positive | Provides insight into the degree of covalent character. |

Note: These values are based on typical findings for similar intramolecular hydrogen bonds in related compounds and would require specific AIM calculations for this compound for precise determination.

Coordination Chemistry of Phenol Pyrazole Ligands

Coordination Modes of Pyrazole (B372694) and Pyrazolato Anions

Pyrazole and its deprotonated form, the pyrazolato anion, exhibit a variety of coordination modes when binding to metal centers, contributing to the structural diversity of their complexes. researchgate.netuninsubria.it

Pyrazole (neutral): As a neutral molecule, pyrazole typically acts as a weak base and coordinates to a metal center as a monodentate ligand through one of its nitrogen atoms. uninsubria.it This η¹-coordination is well-documented in numerous X-ray crystal structures. uninsubria.it

Pyrazolato Anion (deprotonated): The pyrazolato anion (pz⁻), formed by the deprotonation of the N-H proton of an unsubstituted pyrazole or the phenolic proton in a phenol-pyrazole ligand, is a more versatile coordinating agent. uninsubria.it It can adopt several coordination modes:

Anionic Monodentate: It can bind to a single metal center through one of its nitrogen atoms. uninsubria.it

Exo-bidentate: This is the most common mode, where the pyrazolato anion bridges two metal centers (which can be identical or different) using both of its nitrogen atoms. uninsubria.it This bridging can lead to singly, doubly, or triply bridged polynuclear complexes. uninsubria.it

Endo-bidentate: In this mode, the anion chelates to a single metal center. For phenol-pyrazole ligands like 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol, deprotonation of the phenolic hydroxyl group creates an anionic O,N-bidentate chelating ligand that forms a stable ring with the metal ion. scispace.com

The specific coordination mode adopted depends on factors such as the metal ion, the steric and electronic properties of the substituents on the pyrazole ring, and the reaction conditions. researchgate.net

Synthesis and Characterization of Metal Complexes with Phenol-Pyrazole Ligands

The synthesis of metal complexes with phenol-pyrazole ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various analytical and spectroscopic techniques to determine their structure, composition, and properties.

A variety of transition metal complexes have been synthesized using phenol-pyrazole type ligands. The general synthetic method involves the stoichiometric reaction of the ligand with a metal salt, such as a sulfate (B86663) or acetate, in a solvent like ethanol (B145695) or methanol. scispace.comtsijournals.com The reaction mixture is often refluxed to ensure completion. scispace.com

For instance, studies on related Schiff base ligands derived from pyrazole aldehyde and o-aminophenol have yielded complexes with Co(II) and Ni(II). scispace.comsemanticscholar.org Similarly, Mn(II), Fe(II), Co(II), and Ni(II) complexes have been synthesized with a 2,4-dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-1H-pyrazol-4-yl] methyl} phenol (B47542) ligand. tsijournals.comtsijournals.com In these cases, the ligand acts as a bidentate or tridentate agent, coordinating through the phenolic oxygen and a nitrogen atom from the pyrazole or imine group. scispace.comtsijournals.com Magnetic susceptibility and electronic spectra studies often suggest octahedral or square planar geometries for these complexes. scispace.comtsijournals.com Molybdenum complexes, such as MoO(happram)₂, have also been isolated from reactions involving pyrazole-based Schiff bases. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Phenol-Pyrazole Type Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |

| Mn(II), Fe(II), Co(II), Ni(II) | Pyrazole-Oxime-Phenol | Square Planar | tsijournals.com, tsijournals.com |

| Co(II), Cu(II) | Pyrazole-Schiff Base-Phenol | Octahedral | scispace.com |

| Ni(II) | Pyrazole-Schiff Base-Phenol | Octahedral | semanticscholar.org |

| Mo(VI) | Pyrazole-Schiff Base | Octahedral | researchgate.net |

Lanthanide Complexes with Pyrazolylphenol Ligands

Lanthanide ions have also been successfully complexed with ligands containing pyrazolyl and phenolic or carboxylic acid functionalities. The synthesis of these complexes demonstrates the versatility of pyrazole-based ligands in coordinating with a wide range of metal ions, including those with larger ionic radii. acs.org For example, two new lanthanide complexes, [PrL₂(EA)₂]NO₃ and [SmL₂(EA)₂]NO₃, were synthesized using 5-(Pyrazol-1-yl)nicotinic acid, a ligand that incorporates a pyrazole ring and a carboxyl group which can be considered analogous to the phenolic group in terms of providing an oxygen donor. nih.gov These complexes were characterized by single-crystal X-ray analysis and elemental analysis. nih.gov Broader studies on acylpyrazolone ligands, which are O,O-chelators, have also yielded a diverse set of lanthanide complexes with varying coordination numbers and geometries, including pentagonal-bipyramidal and antiprismatic arrangements. acs.org

Phenol-pyrazole ligands are excellent chelating agents. researchgate.net Chelation is the process where a ligand binds to a central metal atom at two or more points, forming a stable ring-like structure known as a chelate. mdpi.com In the case of this compound, coordination typically occurs through the deprotonated phenolic oxygen and one of the nitrogen atoms of the pyrazole ring, creating a stable five- or six-membered chelate ring. nih.gov This bidentate coordination is a common feature among this class of ligands. scispace.com

The ligand-to-metal ratio in these complexes is frequently found to be 2:1 (L:M), leading to the formation of ML₂ type complexes. tsijournals.comtsijournals.com This stoichiometry satisfies the coordination number of many divalent transition metal ions, often resulting in four-coordinate or six-coordinate (with the inclusion of solvent molecules) geometries. scispace.comtsijournals.com For instance, elemental analysis of Mn(II), Fe(II), Co(II), and Ni(II) complexes with a pyrazole-oxime-phenol ligand consistently showed a 2:1 ligand-to-metal composition. tsijournals.com Similarly, cobalt and copper complexes with a Schiff base derived from pyrazole aldehyde and o-aminophenol also exhibit a 1:2 metal-to-ligand ratio. scispace.com

Table 2: Common Ligand-to-Metal Ratios in Phenol-Pyrazole Complexes

| Metal Ion(s) | Ligand Type | Ligand:Metal Ratio | Resulting Complex Formula | Reference(s) |

| Mn(II), Fe(II), Co(II), Ni(II) | Pyrazole-Oxime-Phenol | 2:1 | ML₂ | tsijournals.com, tsijournals.com |

| Co(II), Cu(II) | Pyrazole-Schiff Base-Phenol | 2:1 | ML₂ | scispace.com |

| Ni(II), Co(II), Cu(II) | Pyrazole-Schiff Base-Phenol | 2:1 | ML₂ | semanticscholar.org |

Spectroscopic Characterization of Metal Complexes

Spectroscopic methods are indispensable for confirming the formation of metal complexes and elucidating the coordination environment of the metal ion. Infrared (IR) spectroscopy is particularly powerful for identifying the donor atoms involved in the ligand-to-metal bond.

Infrared (IR) spectroscopy provides direct evidence of ligand coordination by monitoring changes in the vibrational frequencies of the ligand's functional groups upon complexation. For phenol-pyrazole ligands, two regions of the IR spectrum are of particular interest. scispace.comiosrjournals.org

The O-H Stretching Region: The free ligand, such as this compound, will exhibit a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the phenolic -OH group's stretching vibration. scispace.com Upon coordination to a metal ion via deprotonation, this band disappears in the spectrum of the complex. scispace.com This disappearance is considered definitive proof of the involvement of the phenolic oxygen in the coordination. scispace.com

The C=N and C-N Stretching Region: The pyrazole ring has characteristic stretching vibrations, often for the C=N bond, in the 1590-1620 cm⁻¹ region. researchgate.net Upon complexation, the electron density in the pyrazole ring is altered, which typically causes a shift in the position of this band. tsijournals.com This shift indicates the participation of the pyrazole nitrogen in bonding to the metal center. For example, in some Schiff base complexes, the azomethine (-HC=N) band shifts to a lower frequency upon coordination, confirming the involvement of the azomethine nitrogen. scispace.com Similarly, the C-N stretching vibrations of the pyrazole ring, often observed around 1290 cm⁻¹, can also shift upon complexation. researchgate.net

Table 3: Key IR Spectral Changes Upon Complexation with Phenol-Pyrazole Ligands

| Functional Group | Free Ligand Wavenumber (cm⁻¹) | Change Upon Complexation | Implication | Reference(s) |

| Phenolic -OH | ~3200 - 3400 (broad) | Disappearance | Deprotonation and coordination of phenolic oxygen | scispace.com |

| Pyrazole C=N / Azomethine C=N | ~1590 - 1620 | Shift in frequency (typically to lower values) | Coordination of pyrazole/imine nitrogen | tsijournals.com, scispace.com |

| Pyrazole C-N | ~1290 | Shift in frequency | Coordination involving the pyrazole ring | researchgate.net |

Electronic Absorption (UV-Vis) Spectra of Metal Complexes

The electronic absorption spectra of metal complexes containing phenol-pyrazole ligands, such as this compound, provide valuable insights into the coordination environment and electronic structure of the metal center. The spectra are typically recorded in the Ultraviolet-Visible (UV-Vis) region and exhibit distinct absorption bands corresponding to different electronic transitions. libretexts.org

These transitions can be broadly categorized into two types: ligand-centered transitions and d-d transitions.

Ligand-Centered Transitions: These are high-intensity bands usually observed in the ultraviolet region. They correspond to π→π* and n→π* transitions within the aromatic rings of the phenol and pyrazole moieties. orientjchem.org Upon coordination to a metal ion, the positions of these bands may shift to lower or higher energies (a bathochromic or hypsochromic shift, respectively). orientjchem.orgresearchgate.net Such shifts indicate the involvement of the ligand in complex formation. For instance, the n→π* transition of the azomethine group in related Schiff base ligands shifts to a lower energy region upon complexation, confirming the coordination of the azomethine nitrogen to the metal center. orientjchem.org

d-d Transitions: These transitions occur between the d-orbitals of the transition metal ion, which are no longer degenerate in the presence of the ligand field. rsc.org These bands are typically found in the visible region of the spectrum and are responsible for the characteristic colors of many transition metal complexes. rsc.orgyoutube.com The energy and intensity of these bands are sensitive to the geometry of the complex, the nature of the metal ion, and the ligand field strength. libretexts.org For example, octahedral and tetrahedral complexes will exhibit different splitting patterns and, consequently, different d-d absorption bands. The presence of these bands, which are often broad and of low intensity, is a strong indicator of the coordination of the ligand to the metal ion. dalalinstitute.com

The band gap energy (Eg) of these complexes, a crucial parameter for understanding their semiconductor properties, can be calculated from their UV-Vis spectra. acs.org For example, two mononuclear Schiff base metal complexes were found to have band gap energies of 4.1 and 2.9 eV, indicating their potential as semiconductor materials. acs.org

Table 1: Representative UV-Vis Absorption Data for Related Phenol-Pyrazole Metal Complexes

This table presents typical absorption maxima (λmax) observed for complexes with ligands structurally similar to this compound, illustrating the types of electronic transitions.

| Metal Ion | Solvent | Absorption Maxima (λmax, nm) | Assignment | Reference |

| Cu(II) | DMF | 314, 333, 417, 781 | Ligand-centered & d-d transitions | researchgate.net |

| Co(II) | DMF | 318, 333, 373, 415 | Ligand-centered & d-d transitions | researchgate.net |

| Ni(II) | DMSO | ~320-360, ~400-500 | π→π, n→π & d-d transitions | orientjchem.org |

| Cu(II) | DMSO | ~320-360, ~400-500, ~650-750 | π→π, n→π & d-d transitions | orientjchem.org |

Molar Conductance Measurements for Complex Stoichiometry

Molar conductance measurements are a fundamental and straightforward method used to determine the stoichiometry of metal complexes in solution. This technique measures the electrical conductivity of a dilute solution of the complex and helps to establish whether the complex behaves as an electrolyte or a non-electrolyte. researchgate.net

The principle is based on the fact that ionic compounds dissociate in solution to produce ions, which can conduct electricity, whereas non-electrolytes remain as neutral molecules and exhibit very low conductivity. By comparing the measured molar conductance value (ΛM) with established ranges for different electrolyte types in a specific solvent, one can infer the nature of the complex. nih.gov

For complexes formed with this compound, the ligand can coordinate as a neutral molecule or as a deprotonated phenolate (B1203915) anion.

Non-Electrolytic Behavior: If the ligand coordinates as a neutral molecule or if the charge of the metal ion is balanced by anionic ligands within the coordination sphere, the resulting complex will be neutral and behave as a non-electrolyte. This is often the case for many complexes of bivalent metal ions like Cu(II), Ni(II), and Co(II) with phenol-pyrazole type ligands, which show very low molar conductance values, typically in the range expected for non-electrolytes. orientjchem.orgresearchgate.netresearchgate.net

Electrolytic Behavior: If the ligand coordinates as a deprotonated anion and the counter-ions are not part of the primary coordination sphere, or if the complex itself is ionic, it will behave as an electrolyte. The magnitude of the molar conductance can help determine the number of ions present, for example, distinguishing between a 1:1, 1:2, or 2:1 electrolyte. researchgate.net

The choice of solvent is critical, as the expected conductance ranges vary significantly between solvents like DMF, DMSO, ethanol, and acetonitrile. researchgate.net

Table 2: Typical Molar Conductance (ΛM) Ranges for Electrolytes in Various Solvents at Room Temperature

This table, adapted from established data, provides a reference for interpreting molar conductance measurements. researchgate.net

| Solvent | Non-electrolyte | 1:1 Electrolyte | 1:2 Electrolyte | 1:3 Electrolyte |

| DMF | 65–90 | 130–170 | 200–240 | >300 |

| Acetone | 100–140 | 160–200 | 270–330 | >360 |

| Acetonitrile | 120–160 | 220–300 | 340–420 | >500 |

| Ethanol | 35–45 | 70–90 | 120–140 | >160 |

| Nitrobenzene | 20–30 | 50–60 | 70–82 | 90–100 |

Values are in Ω⁻¹ cm² mol⁻¹

Thermal Stability and Decomposition Pathways of Metal Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to investigate the thermal stability of metal complexes of phenol-pyrazole ligands and to elucidate their decomposition pathways. mdpi.comijmra.us TGA monitors the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. niscair.res.in

The thermal decomposition of these complexes typically occurs in a series of distinct steps:

Dehydration/Desolvation: The first stage of weight loss, usually occurring at a relatively low temperature (e.g., 70-150 °C), corresponds to the removal of lattice or coordinated solvent molecules, such as water or ethanol. mdpi.comaristonpubs.com

Decomposition of the Ligand: At higher temperatures, the organic ligand itself begins to decompose. This is often the major weight loss step and can occur in one or more stages, corresponding to the fragmentation of the pyrazole and phenol components of the ligand. mdpi.comresearchgate.net

Formation of Metal Oxide: The final stage of decomposition involves the breakdown of any remaining intermediates, leading to the formation of a stable metal oxide as the final residue at high temperatures (e.g., >600 °C). mdpi.comijmra.us

The TGA curves provide quantitative information on the percentage weight loss at each stage, which can be compared with calculated values to confirm the stoichiometry of the original complex and the nature of the decomposition products. ijmra.us The thermal stability of the complexes can be compared by examining their decomposition temperatures; a higher decomposition temperature indicates greater thermal stability. aristonpubs.com Studies on related complexes have shown that thermal stability can be influenced by the specific metal ion involved. aristonpubs.com Kinetic parameters for the decomposition process, such as activation energy (Eₐ), can also be calculated from the TGA data to provide deeper insight into the decomposition mechanism. aristonpubs.comanjs.edu.iq

Table 3: Example of a Multi-Step Thermal Decomposition Pathway for a Co(II)/Pyrazole Complex

This table illustrates a typical decomposition pattern observed in TGA/DTA studies of related pyrazole complexes. mdpi.com

| Decomposition Step | Temperature Range (°C) | DTA Peak (°C) | Mass Loss (Observed %) | Mass Loss (Calculated %) | Assignment |

| 1 | 70–100 | 82 | ~5% | ~5.2% | Loss of lattice water molecules |

| 2 | 280–440 | 430 | ~65% | ~65.5% | Decomposition of the organic ligand |

| 3 | 570–665 | 655 | ~10% | ~9.8% | Conversion of metal chloride to metal oxide |

Design Principles for Phenol-pyrazole Ligands in Coordination Chemistry

The design of phenol-pyrazole ligands like this compound for specific applications in coordination chemistry is guided by several key principles that allow for the tuning of their steric and electronic properties. universiteitleiden.nl These ligands are versatile due to the combination of a hard phenolate oxygen donor and one or more softer pyrazole nitrogen donors. universiteitleiden.nlacs.org

Control of Steric and Electronic Properties: The substituents on the pyrazole and phenol rings are crucial.

Positions 3 and 5 of Pyrazole: Substituents at these positions primarily influence the steric environment around the metal center. Bulky groups can enforce specific coordination geometries, prevent the formation of higher-nuclearity clusters, or create protective pockets around the metal ion. universiteitleiden.nl

Position 4 of Pyrazole: Substituents at this position mainly alter the electronic properties (the π-donating ability) of the pyrazole ring. universiteitleiden.nl

Phenol Ring: Substituents on the phenol ring can similarly be used to modify the electronic properties (acidity of the phenolic proton) and steric bulk.

Modulating Donor Properties: Pyrazoles are π-excessive five-membered heterocycles, making them effective π-donors. universiteitleiden.nl The combination of the hard phenolate oxygen and the borderline pyrazole nitrogen donors makes these ligands suitable for coordinating with a wide range of metal ions, from hard Lewis acids like Mn(III) to softer metals. universiteitleiden.nl

Designing Binucleating Ligands: The fundamental structure of phenol-pyrazole ligands is ideal for creating compartmental ligands capable of binding two or more metal ions in close proximity. The deprotonated pyrazolato anion can effectively bridge two metal centers, with typical metal-metal distances of 3.5-4.5 Å. universiteitleiden.nlresearchgate.net By carefully designing the linker between the phenol and pyrazole moieties, one can control the distance and orientation of the metal ions, which is critical for designing catalysts and magnetic materials. acs.org

Increasing Coordination Sites: The introduction of a phenol group onto a pyrazole core increases the number of potential coordination sites, enhancing the chelate effect and the stability of the resulting metal complexes. universiteitleiden.nl

These design principles enable chemists to synthesize ligands that can selectively bind specific metal ions, control the geometry and nuclearity of the resulting complexes, and fine-tune their electronic, magnetic, and reactive properties. universiteitleiden.nlacs.org

Formation of Polynuclear and Supramolecular Metal Clusters

Phenol-pyrazole ligands are exceptionally well-suited for the construction of polynuclear and supramolecular metal clusters due to their inherent structural features. researchgate.net The ability to bridge multiple metal centers is a key characteristic that drives the formation of these complex architectures. universiteitleiden.nl

Bridging Capabilities: The deprotonated pyrazolate ring is an excellent bridging unit, linking two metal ions through its N1 and N2 atoms (an exo-bidentate mode). universiteitleiden.nl Similarly, the phenolate oxygen can also act as a bridge between metal centers. This dual bridging capability allows the ligands to act as "molecular glue," assembling individual metal ions into larger, well-defined polynuclear clusters. researchgate.net This has been exploited to create a wide array of di-, oligo-, and polynuclear complexes. researchgate.net

Formation of Cyclic and Cage Structures: A common structural motif in the chemistry of coinage metals (Cu, Ag, Au) with pyrazolate ligands is the formation of cyclic trimers, such as [M₃(μ-pz)₃], and tetramers. nih.gov These planar, triangular, or square units can then serve as "supramolecular synthons" or building blocks for larger assemblies through weak intermolecular interactions or by coordination through other pendant functional groups on the ligand. nih.gov